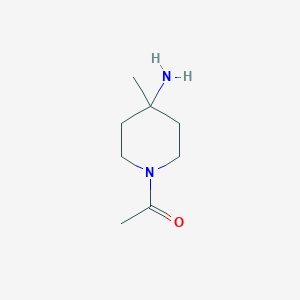

1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one

Description

1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one is a piperidine derivative characterized by a 4-amino-4-methylpiperidine core linked to an acetyl group.

Properties

IUPAC Name |

1-(4-amino-4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(2,9)4-6-10/h3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLOKRRFPVDBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and ethyl acetate.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions. A common method involves the reaction of 4-methylpiperidine with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and efficiency, often incorporating continuous monitoring and automated control systems to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: N-oxides.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

Piperazine-Based Derivatives

- QD10 (1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one): Features a piperazine ring substituted with a benzoylphenoxypropyl chain. It exhibits a melting point of 148.4–151.4°C and 100% purity (UPLC/MS). Designed as a dual-active histamine H3 receptor ligand with antioxidant properties, its benzoyl group enhances lipophilicity compared to the simpler acetyl group in the target compound .

- Melting point: 180.6–183.4°C .

Key Difference : The target compound lacks the extended piperazine-benzoylpropyl chain, resulting in a smaller molecular footprint and reduced lipophilicity.

Piperidine Derivatives with Heterocyclic Substituents

- Solubility and stability data suggest suitability for in vitro assays .

- 1-[4-({5-Amino-6-[4-(dimethylamino)piperidin-1-yl]-2-methylpyrimidin-4-yl}oxy)phenyl]ethan-1-one: A complex derivative with a pyrimidine-ether linkage and dimethylamino group. The pyrimidine ring may engage in hydrogen bonding, while the dimethylamino group increases solubility in polar solvents .

Key Difference : The target compound’s 4-methyl group reduces conformational flexibility compared to these derivatives, possibly limiting off-target interactions.

Discussion of Structural and Functional Implications

- Lipophilicity : Piperazine-based derivatives (e.g., QD10) exhibit higher lipophilicity due to aromatic substituents, favoring blood-brain barrier penetration. The target compound’s acetyl group balances polarity for systemic distribution .

- Receptor Binding : Thiophene and pyrimidine derivatives leverage π-π stacking and hydrogen bonding, respectively. The target compound’s 4-methyl group may hinder binding to flat receptor pockets compared to these analogues .

- Synthetic Accessibility: The target compound’s simpler structure (vs.

Biological Activity

1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one, also known as 1-(4-amino-4-methylpiperidin-1-yl)ethanone, is a compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group and a ketone functional group, contribute to its biological activity. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Structural Characteristics

The molecular formula of this compound is C₈H₁₆N₂O, with a molecular weight of approximately 156.23 g/mol. The compound features a piperidine ring that is substituted at the fourth position with an amino group and a methyl group at the same position. This structure is critical for its interactions with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the ketone group participates in chemical reactions that may modulate enzyme activity and receptor binding. This interaction profile suggests potential roles in pharmacological applications, particularly in neuropharmacology and cancer therapy.

Biological Activity

Research indicates that compounds similar to this compound often exhibit neuroactive properties. Studies have shown that piperidine derivatives can influence neurotransmitter systems, suggesting potential therapeutic applications in mood disorders and cognitive enhancement.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Neuroactivity | Potential effects on mood and cognition through modulation of neurotransmitter systems. |

| Anticancer Properties | Induces cytotoxicity in various cancer cell lines; potential for further development in cancer therapy. |

| Enzyme Interaction | Modulates activity of specific enzymes, influencing metabolic pathways. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Neuropharmacological Studies : Research has indicated that derivatives containing piperidine structures can enhance synaptic transmission and exhibit antidepressant-like effects in animal models. These findings suggest that this compound may have similar properties.

- Cancer Research : A study demonstrated that piperidine derivatives showed promising anticancer activity against various cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT116) cancers . The compound's ability to induce apoptosis in these cells highlights its potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment . Such inhibition could lead to enhanced cholinergic signaling, beneficial in cognitive disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.